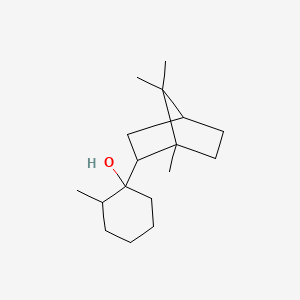

Bornyl-2-methylcyclohexanol

Description

Properties

CAS No. |

71965-26-9 |

|---|---|

Molecular Formula |

C17H30O |

Molecular Weight |

250.4 g/mol |

IUPAC Name |

2-methyl-1-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |

InChI |

InChI=1S/C17H30O/c1-12-7-5-6-9-17(12,18)14-11-13-8-10-16(14,4)15(13,2)3/h12-14,18H,5-11H2,1-4H3 |

InChI Key |

GLJXSTZAHNJDMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1(C2CC3CCC2(C3(C)C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bornyl-2-methylcyclohexanol can be synthesized through several methods. One common approach involves the acid-catalyzed dehydration of 2-methylcyclohexanol. This reaction typically uses concentrated sulfuric acid or phosphoric acid as the catalyst and is carried out under heating conditions . The dehydration process results in the formation of a mixture of 1-methylcyclohexene and 3-methylcyclohexene, which can then be further processed to obtain this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale dehydration reactions using continuous distillation setups. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: Bornyl-2-methylcyclohexanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

Oxidation: Ketones and aldehydes.

Reduction: Alcohols.

Substitution: Halogenated compounds and other derivatives.

Scientific Research Applications

Bornyl-2-methylcyclohexanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound has been studied for its potential insecticidal properties.

Medicine: Research is ongoing to explore its potential therapeutic effects.

Industry: this compound is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of Bornyl-2-methylcyclohexanol involves its interaction with specific molecular targets and pathways. For example, in dehydration reactions, the compound undergoes acid-catalyzed elimination to form alkenes. The reaction mechanism typically involves the formation of a carbocation intermediate, followed by the elimination of a water molecule .

Comparison with Similar Compounds

Key Observations

- The chlorobenzyl group in 2-(4-chlorobenzyl)cyclohexanol introduces steric bulk and electron-withdrawing effects compared to simpler alkyl substituents (e.g., methyl or tert-butyl) .

Physicochemical Properties

| Property | 2-(4-Chlorobenzyl)cyclohexanol | 2-Methylcyclohexanol | 4-tert-Butylcyclohexanol |

|---|---|---|---|

| Boiling Point (°C) | Not reported | 165–170 | 240–245 |

| Melting Point (°C) | Not reported | -15 to -10 | 62–65 |

| LogP (Octanol-Water) | Estimated >3.5 | 2.1 | 3.8 |

| Solubility in Water | Low | Moderate | Very low |

Key Findings

- The chlorobenzyl group significantly increases hydrophobicity (LogP) compared to other analogs, reducing water solubility .

- Bulky substituents (e.g., tert-butyl) raise melting points due to enhanced crystalline packing, whereas flexible chains (e.g., methyl) lower them .

3.

- Steric and electronic effects of substituents critically influence reactivity and applications (e.g., in fragrance or pharmaceutical intermediates).

- Halogenated derivatives may exhibit unique biological activity due to interactions with biomolecular targets.

4. Limitations The analysis is constrained by the absence of data on Bornyl-2-methylcyclohexanol in the provided evidence. Further research requires access to peer-reviewed studies on its synthesis, properties, and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.